5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a furan ring, an imidazole group, and a pyrrolidone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan derivatives, imidazole derivatives, and benzoyl-substituted pyrrolidones. These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and hydroxyl group.
Reduction: Reduction reactions may target the carbonyl group in the pyrrolidone ring.
Substitution: The imidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its pharmacological properties.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features suggest it could be a candidate for targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, the compound may be utilized in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
(4E)-5-(furan-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15-5-7-16(8-6-15)20(26)18-19(17-4-2-13-29-17)25(22(28)21(18)27)11-3-10-24-12-9-23-14-24/h2,4-9,12-14,19,26H,3,10-11H2,1H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVVBWEYPDMIY-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CO4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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